Palladium(II) acetylacetonate

Catalog No.
S1508937
CAS No.
14024-61-4
M.F
C10H14O4Pd
M. Wt
304.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) acetylacetonate

CAS Number

14024-61-4

Product Name

Palladium(II) acetylacetonate

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;palladium

Molecular Formula

C10H14O4Pd

Molecular Weight

304.6 g/mol

InChI

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;

InChI Key

JKDRQYIYVJVOPF-UHFFFAOYSA-L

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

Origin

Pd(acac)2 is a coordination complex formed between the metal ion palladium (Pd(II)) and two acetylacetonate (acac) ligands. Acetylacetonate is a bidentate ligand, meaning it can bind to a central metal atom through two donor sites.

Significance

Pd(acac)2 is a valuable catalyst precursor. In the presence of activators, it readily forms various catalytically active palladium species used in numerous organic transformations [].


Molecular Structure Analysis

Pd(acac)2 has a square planar geometry with the palladium atom at the center and the two acac ligands arranged in a plane around it []. The Pd(II) ion is bonded to each acac ligand through two oxygen atoms, forming strong Pd-O bonds. This planar structure with delocalized electrons contributes to the stability and reactivity of the complex.


Chemical Reactions Analysis

Synthesis

Pd(acac)2 can be synthesized by reacting palladium chloride (PdCl2) with sodium acetylacetonate (Na(acac)) in an organic solvent [].

PdCl2 + 2Na(acac) → Pd(acac)2 + 2NaCl

Decomposition

Pd(acac)2 decomposes upon heating, releasing volatile organic products and leaving behind palladium metal [].

Other relevant reactions

Pd(acac)2 serves as a precursor for various catalytically active palladium species. Upon activation with reagents like phosphines or Lewis acids, Pd(acac)2 undergoes ligand exchange reactions, generating well-defined palladium catalysts for diverse organic transformations like:

  • Heck reactions: Formation of carbon-carbon double bonds [].
  • Suzuki-Miyaura couplings: Formation of carbon-carbon bonds between aryl/vinyl and alkyl/alkenyl groups [].
  • Sonogashira couplings: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.

Physical And Chemical Properties Analysis

  • Melting point: 200-251 °C (decomposes) [].
  • Color: Bright yellow solid [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone; insoluble in water [].
  • Stability: Relatively stable under ambient conditions but decomposes upon heating [].

Catalysis

Palladium(II) acetylacetonate (Pd(acac)2) is a versatile and efficient catalyst for various organic reactions, making it a valuable tool in scientific research. Its most prominent application lies in cross-coupling reactions, particularly the Heck reaction. This reaction allows the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides, enabling the synthesis of complex organic molecules with specific functionalities. Pd(acac)2 has demonstrated high activity and selectivity in this reaction, contributing significantly to the development of new pharmaceuticals, materials, and other fine chemicals [, ].

Beyond the Heck reaction, Pd(acac)2 also finds application in other cross-coupling strategies, such as the Suzuki-Miyaura reaction, the Sonogashira reaction, and the Stille reaction. These reactions provide researchers with additional tools for constructing complex molecules with diverse functionalities [, ]. Additionally, Pd(acac)2 can be used in oxidation processes, such as the Wacker-Oxidation and the Stille coupling for the selective oxidation of alkenes to carbonyl compounds [, ].

Material Science

Pd(acac)2 serves as a crucial precursor for the deposition of thin films and nanomaterials used in various technological applications. It can be employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of palladium or palladium alloys with precise control over thickness, composition, and morphology []. These thin films find application in a range of technologies, including:

  • Electronic devices: Transistors, capacitors, and other electronic components benefit from thin films with specific electrical properties that Pd(acac)2 deposition can help achieve.
  • Sensors: Pd-based thin films can be used to create highly sensitive and selective sensors for various gases and chemicals due to their unique interaction properties.
  • Energy storage systems: The development of efficient and durable fuel cells and batteries relies on advanced materials, and Pd(acac)2 can contribute to the creation of these materials by enabling the deposition of thin films with desired catalytic properties.

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (48.1%): Flammable solid [Danger Flammable solids];
H315 (45.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14024-61-4

Wikipedia

Palladium(II) acetylacetonate

General Manufacturing Information

Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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